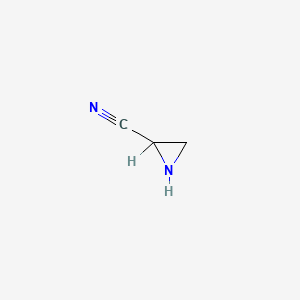![molecular formula C14H11NO5 B1606824 (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid CAS No. 292641-22-6](/img/structure/B1606824.png)
(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid
Übersicht
Beschreibung
(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid, also known as MNFA, is a synthetic organic compound that has been studied for its potential applications in the fields of medicinal chemistry and biochemistry. MNFA has been found to have a wide range of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid has been used in a variety of scientific research applications, including drug synthesis, drug discovery, and medicinal chemistry. It has been used in the synthesis of a variety of drugs, including anti-cancer drugs, anti-inflammatory drugs, and antibiotics. (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid has also been used in the synthesis of peptides and other bioactive molecules. In addition, it has been used in the synthesis of polymers and other materials for use in medical devices and other applications.
Wirkmechanismus
The exact mechanism of action of (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid is not yet fully understood. However, it is believed that the compound is able to interact with a variety of biological targets, including enzymes, receptors, and other molecules. It is thought that (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid is able to bind to these targets, and may be able to modify their activity or structure. This could lead to a variety of effects, including changes in cell signaling, gene expression, and other biochemical processes.
Biochemical and Physiological Effects
(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This can lead to anti-inflammatory effects, as well as other effects on the body. (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid has also been found to inhibit the enzyme thymidylate synthase, which is involved in the synthesis of DNA. This could lead to anti-cancer effects, as well as other effects on the body. Additionally, (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This could lead to increased levels of acetylcholine, which could lead to increased levels of alertness and focus.
Vorteile Und Einschränkungen Für Laborexperimente
(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively inexpensive. Additionally, it has a wide range of biochemical and physiological effects, making it useful for a variety of research applications. However, (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid does have some limitations. It is not very stable, and can degrade over time. Additionally, it can be toxic in high concentrations, and should be handled with care.
Zukünftige Richtungen
The potential future directions for (2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid are numerous. Further research into its mechanism of action could lead to the development of new drugs and treatments, as well as new materials for medical devices. Additionally, further research into its biochemical and physiological effects could lead to new insights into how the body works. Additionally, further research into its synthesis could lead to the development of more efficient and cost-effective methods. Finally, further research into its applications in drug synthesis and drug discovery could lead to the development of new and improved drugs.
Eigenschaften
IUPAC Name |
(E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-9-8-10(15(18)19)2-5-12(9)13-6-3-11(20-13)4-7-14(16)17/h2-8H,1H3,(H,16,17)/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSJRTMBJMQGOB-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















